molecular formula C7H7NO3 B13783740 4-acetyl-3-amino-5-methylidenefuran-2(5H)-one CAS No. 92220-25-2

4-acetyl-3-amino-5-methylidenefuran-2(5H)-one

Cat. No.: B13783740
CAS No.: 92220-25-2
M. Wt: 153.14 g/mol
InChI Key: QTOMAGIHKSWYFG-UHFFFAOYSA-N
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Description

4-acetyl-3-amino-5-methylidenefuran-2(5H)-one is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-amino-5-methylidenefuran-2(5H)-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the furan ring: Starting from a suitable precursor, such as a 1,4-dicarbonyl compound, the furan ring can be formed through cyclization reactions.

    Introduction of functional groups: The acetyl, amino, and methylidene groups can be introduced through various organic reactions, such as acetylation, amination, and alkylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of catalysts, high-yield reactions, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-3-amino-5-methylidenefuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into different forms.

    Substitution: The amino and acetyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 4-acetyl-3-amino-5-methylidenefuran-2(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Furan-2(5H)-one: A simpler analog without the additional functional groups.

    3-amino-2(5H)-furanone: Similar structure but lacks the acetyl and methylidene groups.

    4-acetylfuran: Contains the acetyl group but lacks the amino and methylidene groups.

Properties

CAS No.

92220-25-2

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

4-acetyl-3-amino-5-methylidenefuran-2-one

InChI

InChI=1S/C7H7NO3/c1-3(9)5-4(2)11-7(10)6(5)8/h2,8H2,1H3

InChI Key

QTOMAGIHKSWYFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)OC1=C)N

Origin of Product

United States

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